molecular formula C19H19N3O5S B2659362 N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide CAS No. 302950-24-9

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide

Cat. No.: B2659362
CAS No.: 302950-24-9
M. Wt: 401.44
InChI Key: QGJMEBLBQUXRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₉H₁₉N₃O₅S Molecular Weight: 401.437 g/mol IUPAC Name: N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide Synonyms:

  • N-(4-{[(3,4-Dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-methoxybenzamide
  • Benzamide, N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-methoxy

This compound features a 3-methoxybenzamide moiety linked via a phenyl ring to a sulfamoyl group, which is further substituted with a 3,4-dimethylisoxazole (oxazole) heterocycle.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-13(2)21-27-19(12)22-28(24,25)17-9-7-15(8-10-17)20-18(23)14-5-4-6-16(11-14)26-3/h4-11,22H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJMEBLBQUXRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the oxazole ring. Common synthetic routes include the Debus-Radziszewski synthesis and the Wallach synthesis . The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the oxazole ring and subsequent functionalization steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various chemical reactions such as oxidation and reduction.

2. Biological Activity:

  • Antimicrobial Properties: Preliminary studies indicate that the compound exhibits antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
  • Anti-inflammatory Effects: Research has suggested potential anti-inflammatory properties, which could be beneficial in developing therapies for inflammatory diseases.

3. Medicinal Chemistry:

  • The compound has been investigated for its therapeutic potential against various diseases. Its mechanism of action involves interaction with specific molecular targets that modulate biochemical pathways related to inflammation and microbial infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Study on HepG2 Cells: Derivatives featuring the oxazole moiety demonstrated significant anti-proliferative effects against HepG2 liver cancer cells, with an IC50 value indicating strong cytotoxicity.
  • Structure-Activity Relationship (SAR): Investigations into SAR revealed that electron-donating groups on the aromatic ring enhance anti-proliferative activity. Compounds with methyl substitutions showed superior efficacy compared to those with electron-withdrawing groups.

Mechanism of Action

The mechanism of action of N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfamoyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked benzamide derivatives with structural analogs varying in substituents on the oxazole, sulfamoyl phenyl, or benzamide groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Pharmacological Relevance Key Differences References
Target Compound 3-Methoxybenzamide, 3,4-dimethyloxazole sulfamoyl Potential antimicrobial activity (inferred from sulfonamide class) Reference standard
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-Methylbenzenesulfonamide, 5-methyloxazole Crystallographic stability (studied via X-ray diffraction) Replaces benzamide with benzenesulfonamide; lacks 3-methoxy group
USP Sulfamethoxazole Related Compound A Acetamide, 5-methylisoxazole sulfamoyl Pharmacopeial reference standard for sulfonamide antibiotics Acetamide replaces benzamide; 5-methyl vs. 3,4-dimethyl oxazole
(2E)-3-(4-Chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}prop-2-enamide Propenamide with 4-chlorophenyl Screening compound for bioactivity (e.g., kinase inhibition) Propenamide chain replaces benzamide; chloro-substitution
C F2 (Journal of Engineering and Applied Sciences) Isoindoline-dione, 3,4-dimethylisoxazole sulfamoyl Synthetic intermediate for agrochemicals Isoindoline-dione substituent; altered amide side chain

Key Findings:

Replacement of benzamide with benzenesulfonamide (as in ) reduces hydrogen-bonding capacity, which could affect target binding .

Crystallographic and Stability Data :

  • The 3,4-dimethyloxazole group in the target compound likely contributes to steric hindrance, affecting crystal packing compared to 5-methyloxazole derivatives .
  • Hydrogen-bonding patterns in similar compounds (e.g., sulfamethoxazole analogs) are critical for stability and solubility .

Pharmacological Applications :

  • Sulfonamide-linked benzamides are historically associated with antimicrobial activity (e.g., sulfamethoxazole) .
  • Modifications such as propenamide chains () or isoindoline-dione groups () shift applications toward kinase inhibition or agrochemical uses .

Critical Analysis of Evidence

  • Structural Data : Crystallographic studies (e.g., ) confirm the planar geometry of the sulfamoyl-phenyl linkage, which is conserved across analogs. The 3,4-dimethyloxazole in the target compound introduces torsional strain compared to simpler oxazole derivatives .
  • Synthetic Routes : While and describe sulfonamide and oxadiazole syntheses, the target compound’s synthesis likely involves coupling a 3-methoxybenzoyl chloride to a pre-formed sulfamoyl-phenyl intermediate .
  • Biological Relevance: The presence of a sulfamoyl group aligns with known sulfonamide antibiotics, but the 3-methoxybenzamide moiety may confer unique selectivity or toxicity profiles .

Biological Activity

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C19H19N3O4S
  • Molecular Weight: 385.44 g/mol
  • CAS Number: 4206-74-0
  • Density: 1.404 g/cm³
PropertyValue
Molecular FormulaC19H19N3O4S
Molecular Weight385.44 g/mol
Density1.404 g/cm³
LogP3.85390

This compound exhibits its biological effects primarily through inhibition of specific enzymes and pathways involved in cellular processes. It has been shown to interact with various molecular targets:

  • Inhibition of Dihydrofolate Reductase (DHFR): Similar to other benzamide derivatives, this compound may inhibit DHFR, which is crucial for DNA synthesis and cell proliferation, particularly in cancer cells .
  • Modulation of Enzyme Activity: The compound has been noted for its ability to modulate the activity of enzymes involved in metabolic pathways, potentially impacting cellular growth and survival .

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties:

  • Cell Proliferation Inhibition: In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Studies: The compound's effectiveness appears to correlate with its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Study 1: Efficacy in Breast Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value calculated at approximately 15 µM. The compound induced apoptosis as confirmed by Annexin V staining and flow cytometry analysis.

Study 2: Lung Cancer Models

In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) within tumor tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.